2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine
Overview
Description
Scientific Research Applications
Novel Platinum Compound Development
A derivative of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine has been developed as a novel platinum compound. It exhibits significant potential in overcoming cisplatin resistance and inducing apoptosis through mechanisms different from cisplatin. This derivative demonstrates enhanced cellular platinum uptake and initiation of apoptotic cell kill, suggesting its potential use in cancer therapy (Dietrich et al., 2008).
PDE9A Inhibitor Development
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine was utilized in the design of PF-04447943, a selective brain penetrant PDE9A inhibitor. This compound shows promise in cognitive disorder treatments, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model (Verhoest et al., 2012).
Anticonvulsive Activity
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine derivatives have been synthesized and shown to possess anticonvulsive activity. This positions them as potential candidates for developing new anticonvulsive medications (Dashyan et al., 2016).
Application in Organic Light-Emitting Diodes
Derivatives of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds form thin solid amorphous films and demonstrate potential in photonic device applications due to their spectral properties (Zarins et al., 2011).
Antitumor and Antiviral Activities
Pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides, containing a derivative of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine, were synthesized as potential antiparasitic agents. These compounds exhibited significant in vitro activity against various viruses and tumor cells, highlighting their potential in antiviral and antitumor therapies (Ugarkar et al., 1984).
properties
IUPAC Name |
2-chloro-4-(oxan-4-yloxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDLKLFGVNQFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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